molecular formula C12H17NO4S2 B096851 Ethyl 3-ethyl-2-methylbenzothiazolium sulphate CAS No. 19374-99-3

Ethyl 3-ethyl-2-methylbenzothiazolium sulphate

Cat. No. B096851
CAS RN: 19374-99-3
M. Wt: 303.4 g/mol
InChI Key: SEDPVLBQLWLFFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethyl-2-methylbenzothiazolium sulphate, also known as EMTS, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has a benzothiazole ring, which makes it a unique and versatile compound. EMTS has been used in various scientific fields, including biochemistry, pharmacology, and toxicology.

Mechanism Of Action

Ethyl 3-ethyl-2-methylbenzothiazolium sulphate modifies protein function by reacting with cysteine residues in proteins. The benzothiazole ring of Ethyl 3-ethyl-2-methylbenzothiazolium sulphate reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in protein conformation, activity, and stability.

Biochemical And Physiological Effects

Ethyl 3-ethyl-2-methylbenzothiazolium sulphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. Additionally, Ethyl 3-ethyl-2-methylbenzothiazolium sulphate has been shown to modulate the activity of ion channels, including the nicotinic acetylcholine receptor. Ethyl 3-ethyl-2-methylbenzothiazolium sulphate has also been shown to have neuroprotective effects, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Ethyl 3-ethyl-2-methylbenzothiazolium sulphate has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and modify protein function. It is also a specific reagent that targets cysteine residues, allowing for precise modification of proteins. However, Ethyl 3-ethyl-2-methylbenzothiazolium sulphate has some limitations, including its potential toxicity and non-specific reactivity with other amino acids.

Future Directions

There are several future directions for the use of Ethyl 3-ethyl-2-methylbenzothiazolium sulphate in scientific research. One potential direction is the development of Ethyl 3-ethyl-2-methylbenzothiazolium sulphate-based therapeutics for the treatment of neurodegenerative diseases. Additionally, Ethyl 3-ethyl-2-methylbenzothiazolium sulphate can be further modified to improve its specificity and reduce its toxicity. Finally, Ethyl 3-ethyl-2-methylbenzothiazolium sulphate can be used in conjunction with other protein modification reagents to study complex protein-protein interactions.

Synthesis Methods

Ethyl 3-ethyl-2-methylbenzothiazolium sulphate can be synthesized by reacting 2-methylbenzothiazole with ethyl bromide in the presence of sodium hydroxide. The reaction produces Ethyl 3-ethyl-2-methylbenzothiazolium sulphate as a white crystalline powder, which is soluble in water and other polar solvents.

Scientific Research Applications

Ethyl 3-ethyl-2-methylbenzothiazolium sulphate has been widely used in scientific research due to its ability to modify and inhibit protein function. It has been used as a protein labeling reagent, which allows for the identification and purification of proteins in complex mixtures. Ethyl 3-ethyl-2-methylbenzothiazolium sulphate has also been used as a crosslinking agent, which allows for the study of protein-protein interactions. Additionally, Ethyl 3-ethyl-2-methylbenzothiazolium sulphate has been used as a sulfhydryl reagent, which allows for the modification and study of cysteine residues in proteins.

properties

CAS RN

19374-99-3

Product Name

Ethyl 3-ethyl-2-methylbenzothiazolium sulphate

Molecular Formula

C12H17NO4S2

Molecular Weight

303.4 g/mol

IUPAC Name

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;ethyl sulfate

InChI

InChI=1S/C10H12NS.C2H6O4S/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;1-2-6-7(3,4)5/h4-7H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

SEDPVLBQLWLFFH-UHFFFAOYSA-M

SMILES

CC[N+]1=C(SC2=CC=CC=C21)C.CCOS(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C.CCOS(=O)(=O)[O-]

Other CAS RN

19374-99-3

Origin of Product

United States

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